Cas no 2649087-85-2 (1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene)

1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene is a synthetic organic compound characterized by its fluoro substituent and a cyclopropyl moiety on the benzene ring. This compound exhibits significant reactivity and selectivity in organic synthesis, offering advantages such as enhanced stability and versatile transformation capabilities in pharmaceutical and materials chemistry.
1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene structure
2649087-85-2 structure
商品名:1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene
CAS番号:2649087-85-2
MF:C12H10FNO
メガワット:203.212306499481
CID:5830016
PubChem ID:165980678

1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene 化学的及び物理的性質

名前と識別子

    • 1-fluoro-4-[2-(1-isocyanatocyclopropyl)ethenyl]benzene
    • 2649087-85-2
    • EN300-1789155
    • 1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene
    • インチ: 1S/C12H10FNO/c13-11-3-1-10(2-4-11)5-6-12(7-8-12)14-9-15/h1-6H,7-8H2/b6-5+
    • InChIKey: LIZIRJCGEGEATF-AATRIKPKSA-N
    • ほほえんだ: FC1C=CC(=CC=1)/C=C/C1(CC1)N=C=O

計算された属性

  • せいみつぶんしりょう: 203.074642105g/mol
  • どういたいしつりょう: 203.074642105g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 295
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1789155-0.25g
1-fluoro-4-[2-(1-isocyanatocyclopropyl)ethenyl]benzene
2649087-85-2
0.25g
$906.0 2023-09-19
Enamine
EN300-1789155-0.5g
1-fluoro-4-[2-(1-isocyanatocyclopropyl)ethenyl]benzene
2649087-85-2
0.5g
$946.0 2023-09-19
Enamine
EN300-1789155-0.05g
1-fluoro-4-[2-(1-isocyanatocyclopropyl)ethenyl]benzene
2649087-85-2
0.05g
$827.0 2023-09-19
Enamine
EN300-1789155-5.0g
1-fluoro-4-[2-(1-isocyanatocyclopropyl)ethenyl]benzene
2649087-85-2
5g
$2858.0 2023-05-23
Enamine
EN300-1789155-0.1g
1-fluoro-4-[2-(1-isocyanatocyclopropyl)ethenyl]benzene
2649087-85-2
0.1g
$867.0 2023-09-19
Enamine
EN300-1789155-1.0g
1-fluoro-4-[2-(1-isocyanatocyclopropyl)ethenyl]benzene
2649087-85-2
1g
$986.0 2023-05-23
Enamine
EN300-1789155-1g
1-fluoro-4-[2-(1-isocyanatocyclopropyl)ethenyl]benzene
2649087-85-2
1g
$986.0 2023-09-19
Enamine
EN300-1789155-5g
1-fluoro-4-[2-(1-isocyanatocyclopropyl)ethenyl]benzene
2649087-85-2
5g
$2858.0 2023-09-19
Enamine
EN300-1789155-2.5g
1-fluoro-4-[2-(1-isocyanatocyclopropyl)ethenyl]benzene
2649087-85-2
2.5g
$1931.0 2023-09-19
Enamine
EN300-1789155-10.0g
1-fluoro-4-[2-(1-isocyanatocyclopropyl)ethenyl]benzene
2649087-85-2
10g
$4236.0 2023-05-23

1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene 関連文献

1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzeneに関する追加情報

Professional Introduction to Compound with CAS No. 2649087-85-2 and Product Name: 1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene

The compound with the CAS number 2649087-85-2 and the product name 1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a promising candidate for various applications in medicinal chemistry and drug discovery. The presence of both fluoro and isocyanate functional groups in its molecular structure contributes to its reactivity and potential utility in synthetic chemistry.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds that incorporate fluorine atoms. Fluorine substitution has been widely recognized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of fluorine into a molecule can enhance its metabolic stability, improve bioavailability, and increase binding affinity to biological targets. In the case of 1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene, the fluorine atom is strategically positioned at the 1-position of the benzene ring, which may contribute to its overall efficacy and selectivity.

The other key feature of this compound is the presence of an isocyanate group at the 2-position of the ethenyl substituent. Isocyanate groups are highly reactive and can participate in various chemical transformations, including nucleophilic addition reactions, cycloadditions, and polymerization processes. This reactivity makes 1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene a versatile building block for the synthesis of more complex molecules. The combination of a fluoro-substituted benzene ring with an isocyanate-functionalized ethenyl group suggests potential applications in the development of new therapeutic agents, particularly those targeting inflammatory diseases, infectious diseases, and cancer.

Recent studies have demonstrated that compounds containing both fluoro and isocyanate moieties can exhibit potent biological activity. For instance, fluorinated isocyanates have been shown to interact with biological targets such as enzymes and receptors, leading to significant therapeutic effects. The structural features of 1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene may enable it to bind tightly to specific proteins or enzymes, thereby modulating their function. This could be particularly relevant in the context of drug development, where precise targeting is essential for achieving optimal therapeutic outcomes.

The synthesis of 1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene involves several key steps that highlight its complexity and sophistication. The introduction of the fluoro group typically requires careful control over reaction conditions to ensure high yield and purity. Similarly, the incorporation of the isocyanate group necessitates specialized handling due to its reactivity. Despite these challenges, recent advances in synthetic methodologies have made it possible to produce such compounds with greater efficiency and precision.

One area where this compound shows particular promise is in the development of novel anticancer agents. Cancer research has identified numerous targets that can be modulated by small molecule inhibitors. The unique structural features of 1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene make it a potential lead compound for further derivatization into more effective anticancer drugs. For example, modifications to the ethenyl substituent could enhance its ability to inhibit specific kinases or other enzymes involved in tumor growth.

Another potential application lies in the field of inflammation research. Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and certain types of cancer. Compounds that can modulate inflammatory pathways are highly sought after for their therapeutic potential. The presence of both fluoro and isocyanate groups in 1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene suggests that it may be able to interact with inflammatory mediators or signaling pathways, thereby reducing inflammation.

The use of computational methods has also played a crucial role in understanding the properties of this compound. Molecular modeling techniques can predict how 1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene interacts with biological targets at the atomic level. These predictions can guide further optimization efforts and help identify new derivatives with improved properties.

In conclusion,1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in drug discovery. The combination of fluoro and isocyanate functional groups provides a rich framework for further exploration and development. As research continues to uncover new therapeutic targets and synthetic strategies,this compound holds great promise for contributing to future medical breakthroughs.

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